Octylsuccinic acid

Descripción general

Descripción

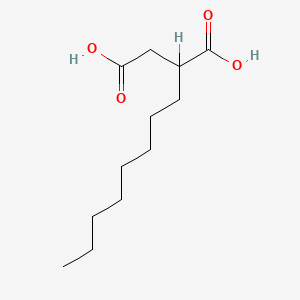

Octylsuccinic acid, also known as 2-(octyl)butanedioic acid, is a dicarboxylic acid with the chemical formula C12H22O4. This compound is characterized by the presence of an octyl group attached to the succinic acid backbone. It is commonly used in various industrial applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Octylsuccinic acid can be synthesized through the esterification of succinic anhydride with octanol. The reaction typically involves heating succinic anhydride and octanol in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: In industrial settings, this compound is produced using a continuous esterification process. This involves the use of large-scale reactors where succinic anhydride and octanol are continuously fed into the reactor, and the product is continuously removed. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the yield and purity of the product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction of this compound can yield the corresponding alcohols. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: The carboxyl groups in this compound can participate in substitution reactions, where they are replaced by other functional groups. For example, reaction with alcohols can form esters, while reaction with amines can form amides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alcohols or amines in the presence of a dehydrating agent such as dicyclohexylcarbodiimide.

Major Products Formed:

Oxidation: Ketones or aldehydes.

Reduction: Alcohols.

Substitution: Esters or amides.

Aplicaciones Científicas De Investigación

Food Industry Applications

1.1 Emulsification and Stabilization

Octylsuccinic acid derivatives are widely used as emulsifiers in food products. OSA-modified starch has been shown to enhance the emulsifying properties of various food matrices. For instance, a study demonstrated that OSA-modified bovine bone gelatin improved the stability of oil-in-water emulsions, which are crucial for products like salad dressings and sauces . The modification alters the gelatin structure, enhancing its ability to stabilize emulsions under acidic conditions commonly found in food .

1.2 Encapsulation of Flavor Compounds

OSA-modified starch is also utilized for encapsulating flavor compounds such as vanilla essential oil. Research indicated that encapsulating vanilla oil in a Pickering emulsion with OSA-starch resulted in improved antioxidant activity compared to pure vanilla oil. The optimal formulation achieved a particle size of 0.456 μm and effectively protected the oil from environmental factors, thus extending its shelf life and maintaining flavor integrity .

1.3 Nutritional Benefits

In animal studies, OSA-modified starch has been shown to influence body composition positively. Mice fed a high-fat diet supplemented with OSA-modified starch exhibited lower body weight and fat accumulation, alongside beneficial changes in gut microbiota composition and increased production of short-chain fatty acids (SCFAs) in feces . This suggests potential applications in functional foods aimed at weight management and gut health.

Pharmaceutical Applications

2.1 Drug Delivery Systems

This compound's amphiphilic nature makes it suitable for developing drug delivery systems. Its ability to form stable emulsions can enhance the solubility and bioavailability of poorly soluble drugs. For example, OSA-modified starch can be used to encapsulate hydrophobic drugs, improving their stability and release profiles in physiological conditions .

2.2 Nutritional Formulations

OSA is present in various nutritional products, especially those formulated for infants with specific dietary needs. Studies have shown that formulas containing OSA-modified starch can lead to increased urinary excretion of octenylsuccinic acid metabolites, indicating metabolic processing that could be beneficial for nutrient absorption and overall health .

Material Science Applications

3.1 Biodegradable Plastics

The modification of natural polymers with this compound can enhance their properties for use in biodegradable plastics. Research indicates that incorporating OSA into starch-based materials improves their mechanical properties and thermal stability, making them more suitable for packaging applications .

Case Studies

Mecanismo De Acción

The mechanism of action of octylsuccinic acid involves its interaction with various molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of enzymes and preventing substrate binding. This inhibition can affect metabolic pathways and cellular processes. Additionally, this compound can interact with cell membranes, altering their permeability and affecting cell signaling pathways.

Comparación Con Compuestos Similares

Succinic acid: A simpler dicarboxylic acid with a shorter carbon chain. It is widely used in the food and pharmaceutical industries.

Octenylsuccinic acid: Similar to octylsuccinic acid but with an unsaturated octenyl group. It is used as a food additive and in the production of modified starches.

Adipic acid: Another dicarboxylic acid with a longer carbon chain. It is used in the production of nylon and as a food additive.

Uniqueness of this compound: this compound stands out due to its specific combination of hydrophobic and hydrophilic properties. The presence of the octyl group imparts hydrophobic characteristics, while the carboxyl groups provide hydrophilicity. This unique balance makes it particularly useful in applications requiring amphiphilic properties, such as emulsifiers and surfactants.

Actividad Biológica

Octylsuccinic acid (OSA), particularly in its anhydride form, has garnered significant attention in various fields, including food science, pharmaceuticals, and materials engineering. This article explores the biological activity of this compound, focusing on its antimicrobial properties, potential applications in drug delivery systems, and modifications that enhance its functional attributes.

Chemical Structure and Properties

This compound is a derivative of succinic acid with an octyl group, which contributes to its amphiphilic nature. This property allows OSA to interact with both hydrophilic and hydrophobic environments, making it useful in various applications.

| Property | Description |

|---|---|

| Molecular Formula | C₁₀H₁₈O₄ |

| Molecular Weight | 202.25 g/mol |

| Solubility | Soluble in organic solvents; limited solubility in water |

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial efficacy of this compound and its derivatives against various pathogens. For instance, OSA-modified chitosan oligosaccharides exhibited significant antifungal activity against Fusarium oxysporum, while showing limited effectiveness against Staphylococcus aureus and Escherichia coli .

Case Study: Antimicrobial Efficacy

A study investigated the antimicrobial properties of octenyl-succinylated chitosan against common pathogens. The results indicated that while the modified chitosan was effective against fungi, its activity against bacteria was less pronounced. The degree of substitution (DS) influenced the antimicrobial performance, with higher DS correlating to improved efficacy .

Applications in Drug Delivery

This compound has also been explored as a component in drug delivery systems. For example, OSA-modified starch has been developed for oral colonic delivery systems targeting inflammatory bowel disease. The modification enhances the stability and release profile of the drug within the gastrointestinal tract .

Table: Comparison of Drug Delivery Systems Using OSA

| Study | Modification | Target Application | Key Findings |

|---|---|---|---|

| Gao et al. (2023) | Grafting with folic acid | Oral colonic delivery | Improved release profile |

| Zhang et al. (2023) | OSA-modified gelatin | Antimicrobial applications | Enhanced solubility and activity |

| Li et al. (2023) | OSA-modified pullulan | Encapsulation of curcumin | High encapsulation efficiency |

Functional Modifications and Enhanced Properties

Modifications of this compound can significantly enhance its functional properties. For instance, gelatin modified with 2-octenyl succinic anhydride demonstrated improved water solubility and antioxidant activity compared to unmodified gelatin. Additionally, this modified gelatin showed effective antimicrobial properties when complexed with zinc ions .

Metabolic Studies and Safety Profile

Research has also focused on the metabolic pathways of this compound in children consuming formulas containing OSA-modified starch. A study highlighted that urinary organic acid profiles could indicate metabolic processing of OSA, suggesting a need for careful monitoring in pediatric populations .

Table: Urinary Organic Acid Profiles in Children

| Patient Group | Mean Concentration (mg/g creatinine) | Notable Metabolites |

|---|---|---|

| Children on OSA formulas | 31.4 | Unmodified OSA, tricarballylic acid |

| Control group | Varies | N/A |

Análisis De Reacciones Químicas

Esterification with Hydroxyl Groups

OSA reacts with hydroxyl-containing substrates (e.g., starch, cellulose) to form hydrophobic esters.

Reaction Mechanism:

Key Conditions:

-

pH : 7.5–9.0 (alkaline)

-

Temperature : 20–40°C

-

Time : 0.5–2 hours

Experimental Data:

| Substrate | OSA Ratio (w/w) | Substitution Efficiency (%) | Residual OSA (%) | Source |

|---|---|---|---|---|

| Waxy corn starch | 0.03:1 | 87.0 | 0.01 | |

| Wheat starch | 0.02:1 | 84.3 | 0.03 | |

| Tapioca starch | 0.02:1 | 84.5 | 0.02 |

Findings :

-

Alkaline conditions promote nucleophilic attack by starch hydroxyl groups on the anhydride.

-

Higher OSA ratios increase substitution efficiency but require pH stabilization to minimize hydrolysis .

Acylation of Amino Groups

OSA reacts with primary amines (e.g., lysine in proteins) to form amide bonds.

Reaction Mechanism:

Key Conditions:

-

pH : 8.5–9.0

-

Temperature : 35°C

-

Time : 3 hours

Case Study (Bovine Bone Gelatin):

-

Degree of Modification : 0.10 g OSA/g gelatin.

-

Structural Impact : Reduced β-sheet content (16.2% to 12.8%) and increased β-turn (32.1% to 36.5%) .

Applications : Enhanced emulsifying properties in acidic environments (pH 6.0) for food stabilization .

Hydrolysis Reactions

OSA esters undergo hydrolysis under acidic/basic conditions or enzymatic action.

Reaction Pathways:

-

Acidic Hydrolysis :

-

Enzymatic Hydrolysis : Gut microbiota (e.g., Parabacteroides) cleave OSA-starch esters to release short-chain fatty acids (SCFAs) .

Stability Data:

Implications : OSA-modified starches remain stable in food processing but release SCFAs in the colon, aiding metabolic regulation .

Experimental Setup:

-

Solvent : 2:8 (IL/water, w/w)

-

Temperature : 35°C

-

Time : 6 hours

Performance Comparison:

| Starch Type | Reaction Efficiency (%) | Degree of Substitution |

|---|---|---|

| Maize | 35.3% higher vs. water | 0.021 → 0.028 |

| Potato | 28.7% higher vs. water | 0.018 → 0.023 |

Advantages : Reduced IL usage, retained granular morphology, and improved emulsion stability .

Complexation with Surfactants

OSA-starch forms stable complexes with surfactants (e.g., Span 80, lecithin) via hydrophobic interactions.

Emulsion Stability Data:

| Surfactant | Creaming Stability (Days) | Droplet Size (nm) |

|---|---|---|

| Span 80 | 28 (no creaming) | 272.7 ± 47.7 |

| Soybean lecithin | 28 (minor creaming) | 379.6 ± 54.9 |

Mechanism : OSA’s octenyl chain aligns with surfactant hydrophobic tails, stabilizing oil-water interfaces .

Propiedades

IUPAC Name |

2-octylbutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O4/c1-2-3-4-5-6-7-8-10(12(15)16)9-11(13)14/h10H,2-9H2,1H3,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPOGSOBFOIGXPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40948139 | |

| Record name | 2-Octylbutanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40948139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2530-32-7 | |

| Record name | 2-Octylbutanedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2530-32-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octylsuccinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002530327 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Octylbutanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40948139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octylsuccinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.984 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.